molecular formula C16H22O3 B8626173 5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone CAS No. 163489-63-2

5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone

Cat. No. B8626173
M. Wt: 262.34 g/mol
InChI Key: ZPYXMYOWOYGFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
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properties

CAS RN

163489-63-2

Product Name

5,7-Di-tert-butyl-3-hydroxy-2-benzofuranone

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

5,7-ditert-butyl-3-hydroxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C16H22O3/c1-15(2,3)9-7-10-12(17)14(18)19-13(10)11(8-9)16(4,5)6/h7-8,12,17H,1-6H3

InChI Key

ZPYXMYOWOYGFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 212.5 g (1.00 mol) of 2,4-di-tert-butylphenol (97%), 163.0 g (1.10 mol) of 50% aqueous glyoxylic acid and 0.5 g (2.6 mmol) of p-toluenesulfonic acid monohydrate in 300 ml of 1,2-dichloroethane is refluxed under nitrogen for 3.5 hours on a water separator. Afterwards the reaction mixture is concentrated on a vacuum rotary evaporator. The residue is taken up in 800 ml of hexane and washed three times with water. The aqueous phases are separated in the separating funnel and further extracted with 300 ml of hexane. The organic phases are combined, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator. The residue yields 262.3 g (˜100%) of analytically pure 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one in the form of a thick yellowish resin (compound (201), Table 2).
Quantity
212.5 g
Type
reactant
Reaction Step One
Quantity
163 g
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reactant
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0.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 21.2 g (0.10 mol) of 2,4-di-tert-butylphenol (97%), 16.3 g (0.11 mol) of 50% aqueous glyoxylic acid and 0.05 g (0.26 mmol) of p-toluenesulfonic acid monohydrate in 30 ml of 1,2-dichloroethane is refluxed under nitrogen for 3.5 hours on a water separator. Afterwards the reaction mixture is concentrated on a vacuum rotary evaporator. The residue is taken up in 80 ml of hexane and washed three times with water. The aqueous phases are separated in the separating funnel and further extracted with 30 ml of hexane. The organic phases are combined, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator. The residue yields 26.23 g (~100%) of analytically pure 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one in the form of a thick yellowish resin (compound (101 ), Table 1).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
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0.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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